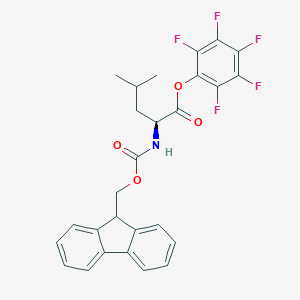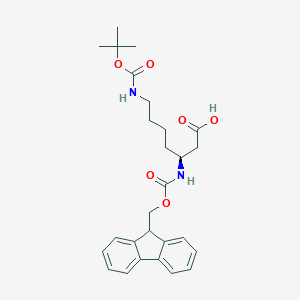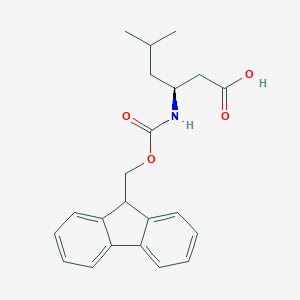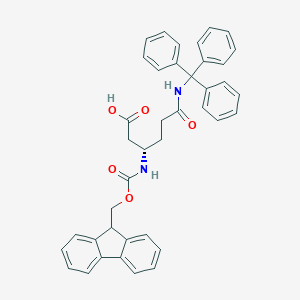
Fmoc-Abu-OH
Vue d'ensemble
Description
Fmoc-Abu-OH, also known as N-α-Fmoc-L-α-aminobutyric acid or Fmoc-2-aminobutanoic acid, is an alanine derivative . It is used as a standard building block for the introduction of aminobutyric amino-acid residues by Fmoc Solid Phase Peptide Synthesis .
Synthesis Analysis
Fmoc-Abu-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular formula of Fmoc-Abu-OH is C19H19NO4, and its molecular weight is 325.36 .Chemical Reactions Analysis
Fmoc-Abu-OH is suitable for Fmoc solid-phase peptide synthesis . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution: the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .Physical And Chemical Properties Analysis
Fmoc-Abu-OH is a white to slight yellow to beige powder . It has an optical activity of [α]20/D −22.0±2°, c = 1% in DMF . It is recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Fmoc-Abu-OH: A Versatile Tool in Peptide Synthesis
Fmoc-Abu-OH: , or L-2-(Fmoc-amino)butyric acid, is a derivative of alanine used extensively in peptide synthesis. Its empirical formula is
C19H19NO4 C_{19}H_{19}NO_{4} C19H19NO4
and it has a molecular weight of 325.36 . Here’s a comprehensive analysis of its applications in scientific research:Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Abu-OH is primarily used in SPPS, where it aids in the elongation of peptide chains. The Fmoc group protects the amino group during the synthesis, which can be removed by mild base treatment, allowing for the sequential addition of amino acids .
Modification of Peptide Structures
It serves as a building block for introducing side-chain modifications in peptides, which is crucial for studying structure-activity relationships and developing therapeutic peptides .
Synthesis of Unnatural Peptides
Researchers use Fmoc-Abu-OH to incorporate unnatural amino acids into peptides, expanding the diversity of peptide structures and functions .
Labeling and Detection
This compound can be used to introduce fluorescent labels or other detection molecules into peptides, facilitating various biological assays and imaging applications .
Drug Discovery
In drug discovery, Fmoc-Abu-OH is used to create libraries of peptides that can be screened for potential therapeutic activity against various diseases .
Conjugation to Other Molecules
It is also employed in the conjugation of peptides to other molecules, such as polymers or nanoparticles, to enhance their stability, delivery, and efficacy .
Study of Peptide-Membrane Interactions
Fmoc-Abu-OH-modified peptides are used to investigate interactions with biological membranes, which is important for understanding cell signaling and drug transport .
Development of Peptide-Based Materials
Finally, it finds application in the development of peptide-based materials, such as hydrogels, for biomedical applications like tissue engineering and drug delivery systems .
Mécanisme D'action
- Fmoc-Abu-OH is a compound modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its primary targets are not well-documented in the literature, but it is commonly used as a building block for peptide synthesis and self-assembly of functional materials .
- The Fmoc group is rapidly removed by base (usually piperidine), allowing subsequent coupling reactions with other amino acids .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Orientations Futures
The self-assembly of Fmoc protected single amino acids like Fmoc-Abu-OH is of particular interest for many reasons, including their ease of synthesis, functional diversity, stability, and biocompatibility . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Abu-OH | |
CAS RN |
135112-27-5 | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)











